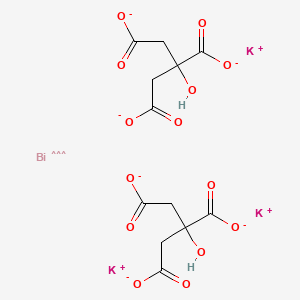
rel-(1S,3R)-BenazeprilHydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rel-(1S,3R)-BenazeprilHydrochloride: is a chiral compound with significant pharmacological importance. It is an angiotensin-converting enzyme (ACE) inhibitor used primarily in the treatment of hypertension and congestive heart failure. The compound is characterized by its specific stereochemistry, which plays a crucial role in its biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rel-(1S,3R)-BenazeprilHydrochloride involves several steps, starting from the appropriate chiral precursors. One common method includes the condensation of a chiral amine with a benzazepine derivative, followed by esterification and subsequent hydrolysis to yield the hydrochloride salt. The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods: On an industrial scale, the production of this compound is optimized for high yield and purity. This often involves the use of automated synthesis equipment and stringent quality control measures to ensure the consistency of the final product. The process may also include purification steps such as recrystallization and chromatography to achieve the desired enantiomeric purity.
Análisis De Reacciones Químicas
Types of Reactions: rel-(1S,3R)-BenazeprilHydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by peroxygenases, leading to the formation of hydroxylated derivatives.
Reduction: The compound can be reduced under specific conditions to yield different amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester functional group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Peroxygenases and other oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed: The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound, each with potential variations in biological activity.
Aplicaciones Científicas De Investigación
rel-(1S,3R)-BenazeprilHydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of chiral synthesis and stereoselective reactions.
Biology: Investigated for its effects on cellular pathways and enzyme inhibition.
Medicine: Extensively studied for its therapeutic effects in treating hypertension and heart failure.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mecanismo De Acción
The primary mechanism of action of rel-(1S,3R)-BenazeprilHydrochloride involves the inhibition of the angiotensin-converting enzyme (ACE). This enzyme is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, this compound reduces the levels of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure. The compound also affects various molecular targets and pathways, including the renin-angiotensin-aldosterone system (RAAS), which plays a critical role in cardiovascular regulation .
Comparación Con Compuestos Similares
rel-(1S,3R)-BenazeprilHydrochloride can be compared with other ACE inhibitors such as enalapril, lisinopril, and ramipril. While all these compounds share a common mechanism of action, this compound is unique due to its specific stereochemistry, which can influence its pharmacokinetic properties and therapeutic efficacy. Similar compounds include:
- Enalapril
- Lisinopril
- Ramipril
Each of these compounds has distinct structural features and pharmacological profiles, making them suitable for different clinical applications .
Propiedades
Número CAS |
86499-30-1 |
|---|---|
Fórmula molecular |
C24H28N2O5 |
Peso molecular |
424.5 g/mol |
Nombre IUPAC |
2-[(3S)-3-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid |
InChI |
InChI=1S/C24H28N2O5/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28)/t19-,20+/m0/s1 |
Clave InChI |
XPCFTKFZXHTYIP-VQTJNVASSA-N |
SMILES isomérico |
CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O |
SMILES canónico |
CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-piperidin-3-yloxy-8-propan-2-yl-N-[(2-pyrazol-1-ylphenyl)methyl]pyrazolo[1,5-a][1,3,5]triazin-4-amine;hydrochloride](/img/structure/B10798903.png)



![3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione](/img/structure/B10798940.png)
![3-[5-(Dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B10798942.png)

![(6R)-2-methyl-4-oxo-6-[(3S,7S,10S,12S,13R,14R,17R)-3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid](/img/structure/B10798954.png)
![4-[[(3R)-3-(dimethylamino)pyrrolidin-1-yl]methyl]-N-[4-methyl-3-[(4-pyrimidin-5-ylpyrimidin-2-yl)amino]phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B10798962.png)
![2-methyl-4-oxo-6-[(3S,5R,7S,10S,12S,13R,14R,17R)-3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid](/img/structure/B10798969.png)

